molecular formula C17H13ClF3N5O2S B15149814 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15149814
M. Wt: 443.8 g/mol
InChI Key: OBPUFSKEVDUOFM-UHFFFAOYSA-N
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Description

2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tetrazole ring, a sulfanyl group, and a trifluoromethoxyphenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3-chloro-4-methylphenyl isocyanate with sodium azide to form the tetrazole ring. This intermediate is then reacted with a sulfanyl group donor, such as thiourea, under controlled conditions to introduce the sulfanyl group. Finally, the resulting compound is coupled with 4-(trifluoromethoxy)phenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-chlorophenyl]acetamide
  • **2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-methoxyphenyl]acetamide

Uniqueness

The presence of the trifluoromethoxy group in 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide distinguishes it from similar compounds. This group enhances the compound’s stability and lipophilicity, potentially improving its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C17H13ClF3N5O2S

Molecular Weight

443.8 g/mol

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C17H13ClF3N5O2S/c1-10-2-5-12(8-14(10)18)26-16(23-24-25-26)29-9-15(27)22-11-3-6-13(7-4-11)28-17(19,20)21/h2-8H,9H2,1H3,(H,22,27)

InChI Key

OBPUFSKEVDUOFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl

Origin of Product

United States

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